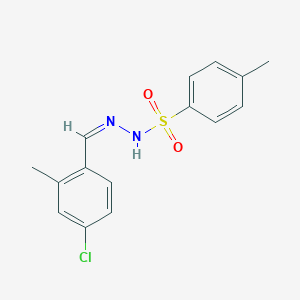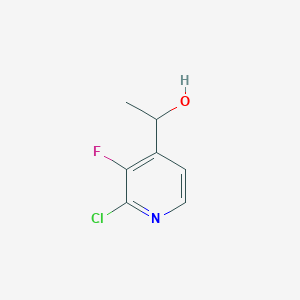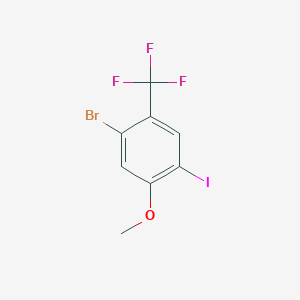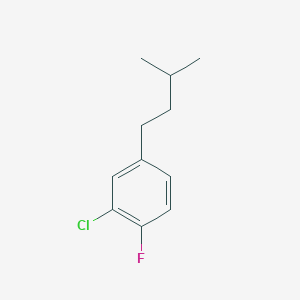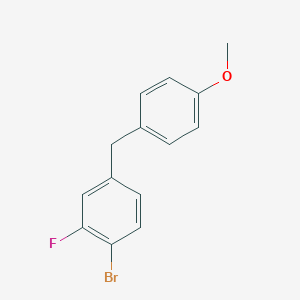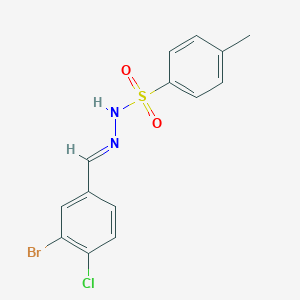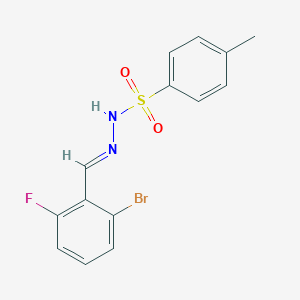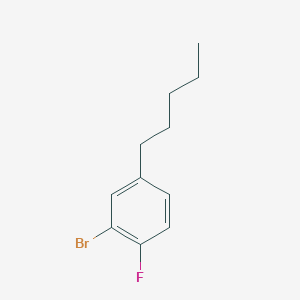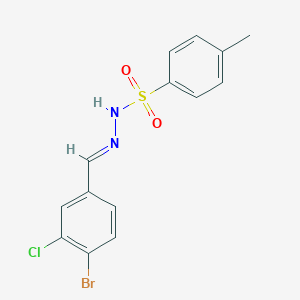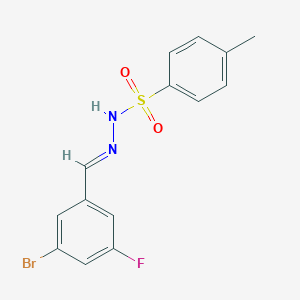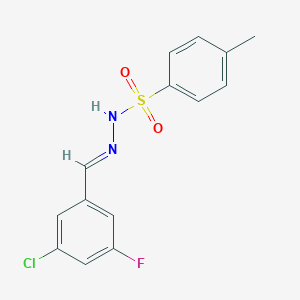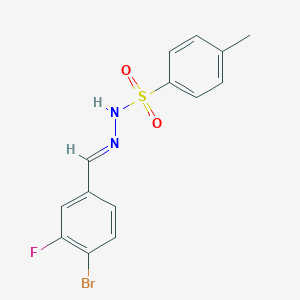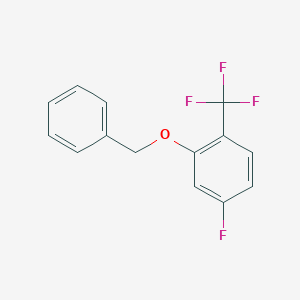
2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene” is a compound that contains a trifluoromethoxy group . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular formula of “2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene” is C14H11F3O . The molecular weight is 252.232 Da .Chemical Reactions Analysis
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .科学的研究の応用
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound can serve as an intermediate in synthesizing molecules with potential therapeutic effects, particularly in the development of new drugs that require specific fluorinated structures to interact with biological targets.
Agrochemical Synthesis
Fluorinated benzene derivatives are key intermediates in creating agrochemicals . The unique properties conferred by the fluorine atoms, such as increased stability and lipophilicity, make 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene a valuable compound for developing herbicides and pesticides with improved efficacy and environmental compatibility.
Material Science
In material science, the incorporation of fluorinated benzene rings can lead to the development of advanced materials with desirable properties like high thermal stability and chemical resistance . 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene could be utilized in synthesizing polymers or coatings that require these enhanced characteristics.
Organic Synthesis
This compound can act as a precursor in various organic synthesis reactions, including nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nature of the trifluoromethyl group . It can be used to introduce fluorinated side chains into more complex organic molecules, which is a common requirement in synthetic chemistry.
Catalyst Design
The unique electronic effects of the trifluoromethyl group make 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene a candidate for designing catalysts used in organic reactions . These catalysts can aid in the development of more efficient and selective synthetic pathways, particularly in reactions where fluorinated compounds are desired.
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their distinct spectroscopic signatures . 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene could be employed in methods such as NMR or mass spectrometry to help identify or quantify other substances.
Medical Imaging
Fluorinated compounds are pivotal in the field of medical imaging, particularly in positron emission tomography (PET) scans . Derivatives of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene could potentially be tagged with radioactive isotopes to create contrast agents that help visualize biological processes in real-time.
Environmental Science
The study of the environmental fate of fluorinated compounds, including their biodegradation and interaction with ecosystems, is an important application area . 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can be used in research to understand the impact of fluorinated pollutants and to develop strategies for their remediation.
作用機序
Target of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the SM coupling .
Mode of Action
In the context of the SM coupling, the 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene may act as an electrophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the organoboron reagents, which are nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
The primary result of the action of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene in the context of SM coupling is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific catalyst used . The SM coupling, for instance, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
The safety data sheet for a similar compound, benzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
4-fluoro-2-phenylmethoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIHZTZWQTRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

